1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVWUZMSGDVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoxaline ring, with reagents such as bromine or nitric acid.
Scientific Research Applications
1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives, including this compound, are studied for their potential as anticancer, antibacterial, antifungal, and antiviral agents
Biological Research: The compound’s bioactivity makes it a valuable tool in studying various biological processes and pathways.
Industrial Applications: Quinoxaline derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the desired biological outcome .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar imidazo[4,5-b]quinoxaline derivatives:
*Calculated based on molecular formula (C₁₉H₁₈N₄O₃S).
†Estimated from analogous structures.
‡Inferred from nitro group contribution.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3) :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase lipophilicity (XLogP3 = 5.6 for trifluoromethyl , ~5.0 for nitro ).
- Methoxy and methyl groups exhibit moderate lipophilicity (XLogP3 ~4.2–4.4) .
- The allyl group in the target compound balances flexibility and hydrophobicity.
Polar Surface Area (PSA) :
Biological Activity
1-Allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazoquinoxaline core with an allyl group and a methoxyphenylsulfonyl substituent, contributing to its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have reported IC50 values indicating significant inhibition compared to standard drugs .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The observed activity suggests potential for development as an antibacterial agent .
Table 1: Biological Activities of this compound
Case Studies
- AChE Inhibition Study : A study conducted on the effects of the compound on human AChE demonstrated that it significantly inhibited enzyme activity at low concentrations (IC50 = 2.14 µM). This suggests potential applications in treating conditions like Alzheimer's disease where AChE activity needs to be modulated .
- Antimicrobial Efficacy : In vitro assessments revealed that the compound had moderate antibacterial effects against both Salmonella typhi and Bacillus subtilis. These findings warrant further exploration into its potential as an alternative or adjunct treatment for bacterial infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the sulfonylation of the imidazo[4,5-b]quinoxaline core using 4-methoxybenzenesulfonyl chloride. Key steps include:
- Allylation : Introduce the allyl group via nucleophilic substitution under basic conditions (e.g., triethylamine) in aprotic solvents like DMF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from by-products like unreacted sulfonyl chloride .
- Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) improves yields. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and sulfonyl moiety (δ 7.6–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 439.1 [M+H]) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Stretching frequencies for sulfonyl (1150–1350 cm) and imidazole rings (1600–1650 cm) confirm functional groups .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets, and what are the limitations?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases. The sulfonyl group often interacts with hydrophobic pockets, while the quinoxaline core may engage in π-π stacking .
- Limitations : Docking may overlook solvent effects or conformational flexibility. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .
Q. What strategies can resolve contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity Analysis : Use HPLC (≥95% purity threshold) to exclude batch-to-batch variability .
- Orthogonal Assays : Combine MTT with apoptosis assays (e.g., Annexin V staining) to confirm cytotoxic mechanisms .
Q. How can structural modifications (e.g., replacing the allyl group) enhance selectivity for specific biological targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs with bulkier groups (e.g., cyclopentyl) to test steric effects on target binding. Evidence from similar compounds shows cyclopentyl derivatives improve kinase selectivity by 30% .
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the 4-methoxyphenyl ring to enhance sulfonyl group reactivity and target affinity .
Q. What methodologies assess the environmental impact of this compound during disposal or accidental release?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B tests to measure microbial degradation in aqueous systems over 28 days .
- Ecotoxicology : Expose Daphnia magna to LC concentrations (e.g., 10–100 µg/L) to assess acute toxicity, followed by chronic exposure studies for reproductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
